1-(4,4-Dimethylthiochroman-6-yl)ethanone
Overview
Description
Icomethasone enbutate is a synthetic glucocorticoid corticosteroid. It is known for its potent anti-inflammatory properties and has been studied for various pharmacological applications. Despite its potential, icomethasone enbutate was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions
Icomethasone enbutate can be synthesized through a series of chemical reactions involving the modification of steroid structures. One of the methods involves the reaction of icomethasone with sulfonyl chlorides such as methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a tertiary amine and a solvent .
Industrial Production Methods
The industrial production of icomethasone enbutate involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Icomethasone enbutate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sulfonyl chlorides, tertiary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonyl chlorides produces sulfonate esters, which can further react to form various derivatives .
Scientific Research Applications
Chemistry: Used as a model compound for studying steroid chemistry and synthetic modifications.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Explored for its potential use in treating inflammatory conditions such as asthma and skin diseases.
Industry: Potential applications in the development of anti-inflammatory drugs and formulations.
Mechanism of Action
Icomethasone enbutate exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This results in the suppression of inflammatory responses and modulation of immune function. The molecular targets include various inflammatory mediators and pathways involved in the immune response .
Comparison with Similar Compounds
Similar Compounds
Mometasone: Another potent glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A widely used glucocorticoid for treating various inflammatory conditions.
Uniqueness
Icomethasone enbutate is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its high potency and specific receptor binding profile make it a valuable compound for research and potential therapeutic applications .
Biological Activity
1-(4,4-Dimethylthiochroman-6-yl)ethanone, also known as cycloolivil, is a compound that has garnered attention due to its diverse biological activities. This article examines its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a polyphenolic compound belonging to the class of lignans. Its structure includes a thiochroman moiety, which is significant for its biological interactions. The chemical formula is C12H14OS, and it possesses a molecular weight of approximately 218.3 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : This compound acts as a radical scavenger, effectively neutralizing reactive oxygen species (ROS). Its ability to reduce oxidative stress is crucial in preventing cellular damage and inflammation.
- Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8. This inhibition occurs through the blockade of NF-κB and JAK/STAT signaling pathways.
- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential applications in oncology .
Biological Activity Overview
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Antioxidant and Anti-inflammatory Study : A study conducted on keratinocytes showed that treatment with this compound significantly reduced TNF-α/IFN-γ-induced inflammatory cytokines. This suggests its potential role in treating skin conditions characterized by inflammation.
- Cancer Cell Line Research : In vitro studies demonstrated that this compound could inhibit the growth of head and neck squamous cell carcinoma lines. The mechanism involved modulation of growth factor signaling pathways .
- Formulation Development : Recent research focused on developing microemulsions containing tazarotene (a derivative related to this compound) for acne treatment showed improved skin penetration and reduced irritation compared to traditional formulations .
Properties
IUPAC Name |
1-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OS/c1-9(14)10-4-5-12-11(8-10)13(2,3)6-7-15-12/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIVJYNSSSHXRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SCCC2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470934 | |
Record name | 1-(4,4-dimethylthiochroman-6-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88579-23-1 | |
Record name | 1-(4,4-dimethylthiochroman-6-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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